molecular formula C26H50B2N2 B1590220 (+)-Isopinocampheylborane TMEDA complex CAS No. 68297-74-5

(+)-Isopinocampheylborane TMEDA complex

Cat. No. B1590220
CAS RN: 68297-74-5
M. Wt: 412.3 g/mol
InChI Key: YIPGSNPACSKQKJ-AUDPXGPISA-N
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Description



  • The “(+)-Isopinocampheylborane TMEDA complex” is a chemical compound with the formula ((CH_3)_2NCH_2CH_2N(CH_3)_2).

  • It is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups.

  • The complex is a colorless liquid, although older samples may appear yellow, and it has an odor similar to that of rotting fish.

  • As a reagent in synthesis, it serves as a ligand for metal ions, forming stable complexes with many metal halides (e.g., zinc chloride and copper(I) iodide) that are soluble in organic solvents. In these complexes, TMEDA acts as a bidentate ligand.





  • Synthesis Analysis



    • The synthesis of the “(+)-Isopinocampheylborane TMEDA complex” involves the coupling of the two charge-reversed carbon centers from the same precursor, Me3NO.

    • The neutral TMEDA ligand is formed via this coupling process.





  • Molecular Structure Analysis



    • The complex has a distorted octahedral coordination environment around the central magnesium atom.

    • The lengths of the Mg–O bonds are similar and vary within a range of 2.033–2.063 Å.

    • The aqua ligands participate in O–H…O and O–H…F hydrogen bonds, forming a chain packing.





  • Chemical Reactions Analysis



    • The complex can serve as a precursor for the MOCVD growth of metal and metal oxide thin films.

    • When used in MOCVD processes, it yields either metal (Ni, Cu) or metal oxide thin films (Fe3O4, ZnO).





  • Physical And Chemical Properties Analysis



    • The complex is a white to almost white powder or crystal.

    • It has a specific rotation of +55.0 to +62.0° (C=1, CHCl3).

    • Safety hazards include skin and eye irritation, flammability, and potential explosion in air.




  • Scientific Research Applications

    Asymmetric Hydroboration

    • The complex has been studied for its role in asymmetric hydroboration, a process important in organic synthesis. Soderqulst et al. (1988) explored the single crystal X-ray structure of the monoisopinocampheylborane-TMEDA complex and proposed a model for asymmetric induction, explaining the reagent's selectivity in hydroboration of different alkene types (Soderqulst, Hwang-Lee, & Barnes, 1988).

    Synthesis of Optically Pure Derivatives

    • Shapland and Vedejs (2006) demonstrated that isopinocampheylborane derivatives with high enantiomeric excess (ee) can be obtained through hydroboration using DMAP.BH3 activated by iodine. This process yields air-stable products readily purified by crystallization, useful in the synthesis of optically pure compounds (Shapland & Vedejs, 2006).

    Catalytic C–F Bond Activation

    • Breyer, Braun, and Kläring (2012) investigated the reaction of [Pd(Me)2(tmeda)] with phosphine, leading to the formation of various palladium complexes. This study contributes to the understanding of C–F bond formation and activation, demonstrating the TMEDA complex's role in organometallic chemistry (Breyer, Braun, & Kläring, 2012).

    Development of Nickel-Catalyzed Cross-Coupling

    • Magano and Monfette (2015) synthesized NiCl(o-tolyl)(TMEDA) and applied it in various nickel-catalyzed coupling reactions. The complex's stability and versatility make it an attractive choice for such reactions, contributing to the development of more efficient and accessible catalytic processes (Magano & Monfette, 2015).

    Synthesis of Enantiomerically Pure Isopinocampheylamine

    Future Directions



    • Further research could explore its applications in catalysis, materials science, and chemical vapor deposition.

    • Investigating its reactivity with other ligands and metal ions may reveal additional properties and potential uses.




    Please note that the information provided here is based on existing knowledge and available literature. For a comprehensive analysis, further research and detailed studies would be necessary. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    InChI

    InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m11./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YIPGSNPACSKQKJ-AUDPXGPISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.CN(C)CCN(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H50B2N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80499897
    Record name PUBCHEM_12482036
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80499897
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    412.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    CID 12482036

    CAS RN

    68297-74-5
    Record name PUBCHEM_12482036
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80499897
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (+)-Isopinocampheylborane TMEDA Complex
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    J Kvíčala, O Baszczyňski, A Krupkova… - Collection of …, 2006 - cccc.uochb.cas.cz
    Hydroboration of bi(cyclopent-1-ene) (1) or 3,3'-biindene (2) with borane, thexylborane or (-)-isopinocampheylborane afforded, regardless of reaction conditions, meso-isomers of …
    Number of citations: 2 cccc.uochb.cas.cz
    H Schall, O Fritz, M Schikora, J Elias… - Zeitschrift für …, 2018 - Wiley Online Library
    … B(C 6 F 5 ) 3 , BH 3 -THF complex (1 m in THF), diethylmethoxyborane (1 m in THF) and R(–)-isopinocampheylborane-TMEDA complex were purchased from Sigma-Aldrich and were …
    Number of citations: 3 onlinelibrary.wiley.com
    A Gevorgyan, MF Obst, Y Guttormsen, F Maseras… - Chemical …, 2019 - pubs.rsc.org
    … We further tested the possibility of asymmetric hydrocarboxylation using the (−)-isopinocampheylborane TMEDA complex – a chiral analogue of 9-BBN – in the initial hydroboration step …
    Number of citations: 7 pubs.rsc.org
    M Obst - 2020 - munin.uit.no
    … stereoselectivity for the hydroboration step (36 % ee (Enantiomeric excess) using (–)-Isopinocampheylborane TMEDA complex) but observed the formation of a racemic mixture during …
    Number of citations: 0 munin.uit.no
    MR Biyani - 2012 - ros.hw.ac.uk
    Peptide nucleic acids (PNAs) are potentially useful as mimics of DNA for gene therapy treatment of cancer and other genetic disorders. The original PNA molecule developed by …
    Number of citations: 2 www.ros.hw.ac.uk
    H Schall - 2016 - archiv.ub.uni-heidelberg.de
    Die vorliegende Arbeit beschäftigt sich mit monodentaten Phosphinliganden, bei denen drei Imidazolreste durch Kondensation von Boranen verbrückt sind. Es resultieren kegel- bzw. …
    Number of citations: 5 archiv.ub.uni-heidelberg.de

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